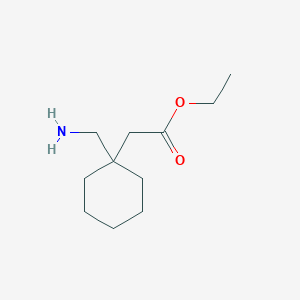
(R)-3-Amino-3-(o-tolyl)propanoic acid
Übersicht
Beschreibung
(R)-3-Amino-3-(o-tolyl)propanoic acid, also known as (R)-3-Amino-3-(o-tolyl)propionic acid or (R)-3-APA, is a naturally occurring amino acid that is used in various scientific research applications. It is a chiral amino acid, meaning that it exists in two different forms, and is one of the few chiral amino acids that are found in nature. (R)-3-APA is found in small amounts in certain bacteria and is also produced synthetically in the laboratory. It has several unique properties that make it an attractive molecule for scientific research, including its ability to act as a chiral catalyst and its ability to form peptides.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Application in Drug Development
Enantiomerically pure forms of amino acids, such as (S)-3-amino-3-(o-tolyl)propanoic acid, have been synthesized using both indirect and direct enzymatic strategies. These pure forms are crucial for constructing novel β-amino acid derivatives, which serve as inhibitors of Cathepsin, a significant protein in drug development. Innovative enzymatic routes have optimized the synthesis of these compounds, highlighting their potential in pharmaceutical research and development (Forró, Tasnádi, & Fülöp, 2013).
Chiral Catalysis in Pharmaceutical Intermediates
β-amino acids like S-3-amino-3-phenylpropionic acid (S-APA), which is an essential pharmaceutical intermediate of S-dapoxetine, have been prepared using chiral catalysis methods. S-dapoxetine is approved for treating premature ejaculation. This study showcases the application of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) as a carbon source, leading to the high enantioselective activity of S-APA. This indicates the significant role of (R)-3-Amino-3-(o-tolyl)propanoic acid and its derivatives in the preparation of critical pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Contribution to Neuropharmacology
Compounds like (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A) and its derivatives, which are related to this compound, show high affinity for glutamate receptors in the central nervous system. They have been synthesized and evaluated for their role in neuropharmacology, particularly in enhancing the selectivity for N-methyl-D-aspartate (NMDA) subtype-receptor. This demonstrates the potential of these compounds in developing drugs targeting the central nervous system (Tamura, Matsushita, Iwama, Harada, Kishimoto, & Itoh, 1991).
Biocatalytic Routes for Optically Active Compounds
The use of commercial lipases as biocatalysts has facilitated the efficient synthesis of precursors for β-substituted-γ-amino acids. These biocatalytic routes offer a practical and efficient synthesis of a wide range of optically active compounds, which are essential in various scientific applications, including drug synthesis and biochemical research (Mukherjee & Martínez, 2011).
Imaging and Diagnosis in Medical Research
Derivatives of this compound have been used in the synthesis and biological evaluation of novel PET (Positron Emission Tomography) radioligands. These studies are crucial for advancing imaging techniques, particularly in brain tumor diagnosis, showcasing the compound's application in improving medical diagnosis and treatment strategies (McConathy, Zhou, Shockley, Jones, Griffin, Lee, Adams, & Mach, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .
Mode of Action
It’s worth noting that phenylpropanoic acids, the class of compounds to which it belongs, are known to interact with various biochemical processes .
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375887 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752198-38-2 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)





![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)




